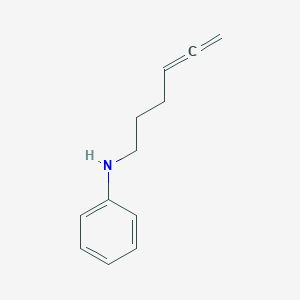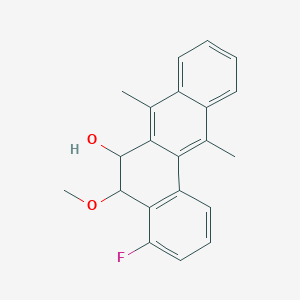silane CAS No. 89333-87-9](/img/structure/B14387275.png)
[1-(Benzenesulfonyl)-3-methylbut-3-en-2-yl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-3-methylbut-3-en-2-ylsilane: is an organosilicon compound that features a benzenesulfonyl group, a methylbutenyl group, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-3-methylbut-3-en-2-ylsilane typically involves the reaction of benzenesulfonyl chloride with an appropriate allylic alcohol in the presence of a base. The reaction conditions often include the use of palladium or nickel catalysts to facilitate the formation of the allylsilane bond . For example, a palladium-catalyzed allylic silylation using allylic alcohols and disilanes can proceed smoothly under mild and neutral conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar catalysts and conditions as those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-3-methylbut-3-en-2-ylsilane can undergo various types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Iodosobenzene, 1-hydroxy-1,2-benziodoxol-3-(1H)-one.
Reduction: Hydrosilanes, tris(pentafluorophenyl)borane.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce silane-functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, 1-(Benzenesulfonyl)-3-methylbut-3-en-2-ylsilane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the development of new catalytic processes and the synthesis of complex organic molecules .
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s unique structural properties may make it a candidate for the development of new pharmaceuticals or biologically active molecules.
Industry: In industry, the compound can be used as a coupling agent in the production of advanced materials, such as polymer composites and coatings. Its ability to enhance interfacial adhesion and improve mechanical properties makes it valuable in various industrial applications .
Mechanism of Action
The mechanism by which 1-(Benzenesulfonyl)-3-methylbut-3-en-2-ylsilane exerts its effects involves the interaction of its functional groups with target molecules. The benzenesulfonyl group can participate in electrophilic substitution reactions, while the trimethylsilyl group can act as a hydride donor or radical H-donor . These interactions facilitate the formation of new chemical bonds and the modification of existing structures.
Comparison with Similar Compounds
Allylsilanes: Compounds like allyltrimethylsilane share similar structural features and reactivity patterns.
Phenylsilanes: Compounds such as phenyltrimethylsilane also exhibit similar chemical behavior, particularly in reduction and substitution reactions.
Uniqueness: The uniqueness of 1-(Benzenesulfonyl)-3-methylbut-3-en-2-ylsilane lies in its combination of a benzenesulfonyl group with an allylic silane structure. This combination provides distinct reactivity and potential for diverse applications in synthesis and industry.
Properties
CAS No. |
89333-87-9 |
|---|---|
Molecular Formula |
C14H22O2SSi |
Molecular Weight |
282.48 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)-3-methylbut-3-en-2-yl]-trimethylsilane |
InChI |
InChI=1S/C14H22O2SSi/c1-12(2)14(18(3,4)5)11-17(15,16)13-9-7-6-8-10-13/h6-10,14H,1,11H2,2-5H3 |
InChI Key |
NJAHYCREVTZXMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CS(=O)(=O)C1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


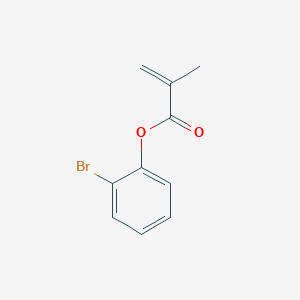

![Dimethyl [(2-acetamidophenyl)methyl]phosphonate](/img/structure/B14387208.png)
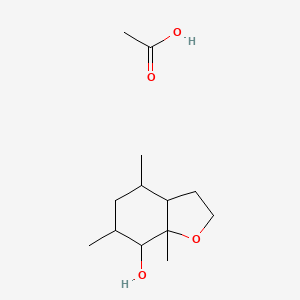
![2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine](/img/structure/B14387216.png)
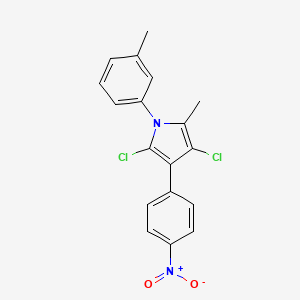
![2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol](/img/structure/B14387224.png)
![3-methoxy-N-[(5-methyl-1H-imidazole-4-carbonyl)amino]benzenecarboximidoyl cyanide](/img/structure/B14387229.png)
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14387233.png)

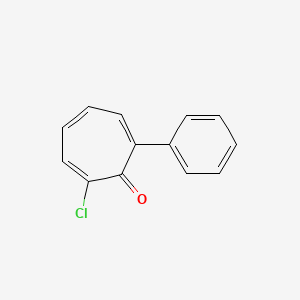
![5-Hydroxy-2',4',6'-trimethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14387258.png)
